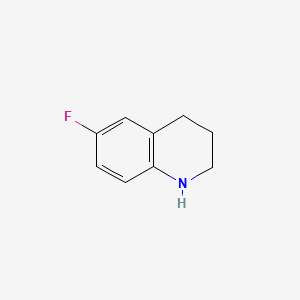

6-Fluoro-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound 6-Fluoro-1,2,3,4-tetrahydroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoro-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECDDBBJVCNJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563962 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59611-52-8 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoro-1,2,3,4-tetrahydroquinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 6-Fluoro-1,2,3,4-tetrahydroquinoline, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The presence of the fluorine atom can significantly influence its chemical properties and biological activity, making it a valuable intermediate in medicinal chemistry.[1]

| Property | Value |

| CAS Number | 59611-52-8 |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Melting Point | 32-34°C[2], 26.0-36.0°C[3] |

| Boiling Point | 248.0 ± 29.0 °C (Predicted)[2] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 5.15 ± 0.20 (Predicted)[2] |

| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles.[3] |

| Purity | Typically ≥96.0% or 97%.[3][4][5] |

| InChI | InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 |

| InChIKey | NECDDBBJVCNJNS-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthesis: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the reduction of a precursor like 6-Fluoro-3,4-dihydroquinoline.[2] Another reported strategy is the regioselective preparation via the cyclization of catecholamines followed by a deoxyfluorination reaction.[6] The synthesis of tetrahydroquinolines, in general, is a well-explored area, with domino reactions being a particularly effective strategy for generating diverse substitution patterns.[7] These reactions can involve processes such as reduction of a nitro group followed by reductive amination.[7]

Reactivity and Stability: The compound is generally stable under recommended storage conditions.[8] It is incompatible with strong oxidizing agents.[8] For long-term storage, it is advised to keep it in a dark place under an inert atmosphere at room temperature.[2]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[9][10]

-

Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify the functional groups present in the molecule.[10]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[10]

Applications in Drug Development

6-Fluoro-1,2,3,4-tetrahydroquinoline is primarily utilized as a pharmaceutical intermediate.[2][8] The tetrahydroquinoline scaffold is a significant structural motif in a vast number of biologically active compounds and natural products.[7] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a key building block in the synthesis of novel therapeutic agents. Derivatives of tetrahydroquinoline have been investigated for various medicinal applications, including as anti-cancer and antibacterial agents.[1][11]

Experimental Protocols & Methodologies

While specific, detailed step-by-step protocols for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline are proprietary or published in specialized literature, general methodologies for the synthesis of the tetrahydroquinoline core are well-documented. A representative domino reaction approach is outlined below.

Domino Synthesis of Tetrahydroquinolines via Reduction-Reductive Amination:

This method involves a multi-step sequence within a single pot, starting from a 2-nitroarylketone or aldehyde.[7]

-

Reduction of Nitro Group: The synthesis is initiated by the catalytic reduction of the nitro group on the aromatic ring to an amine. This is typically achieved using hydrogenation with a catalyst such as 5% Palladium on carbon (Pd/C).[7]

-

Intramolecular Cyclization: The newly formed amine then undergoes an intramolecular reaction with the adjacent ketone or aldehyde group, forming a cyclic imine intermediate.[7]

-

Reduction of Imine: The cyclic imine is subsequently reduced under the same hydrogenation conditions to yield the final 1,2,3,4-tetrahydroquinoline product.[7]

This process is highly efficient and demonstrates excellent atom economy, making it a valuable strategy in synthetic chemistry.[7]

Caption: Domino Synthesis Workflow for Tetrahydroquinolines.

Logical Relationships in Compound Analysis

The scientific investigation of a chemical entity like 6-Fluoro-1,2,3,4-tetrahydroquinoline follows a logical progression from its fundamental properties to its practical applications. This involves synthesis, purification, structural elucidation, and evaluation of its biological or material properties.

Caption: Investigation workflow for a chemical intermediate.

Safety and Handling

6-Fluoro-1,2,3,4-tetrahydroquinoline is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 59611-52-8 [amp.chemicalbook.com]

- 3. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% | Fisher Scientific [fishersci.ca]

- 5. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. scholar.ui.ac.id [scholar.ui.ac.id]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 59611-52-8|6-Fluoro-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 10. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE(59611-52-8) 1H NMR [m.chemicalbook.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 59611-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of this compound. While specific biological activity and signaling pathway data for 6-Fluoro-1,2,3,4-tetrahydroquinoline are not extensively available in the public domain, this document summarizes the existing knowledge and places it within the broader context of the pharmacological significance of the tetrahydroquinoline scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 59611-52-8 | N/A |

| Molecular Formula | C₉H₁₀FN | N/A |

| Molecular Weight | 151.18 g/mol | N/A |

| Melting Point | 32-34 °C | N/A |

| Boiling Point (Predicted) | 248.0 ± 29.0 °C | N/A |

| Density (Predicted) | 1.107 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 5.15 ± 0.20 | N/A |

| Appearance | Solid | N/A |

Synthesis

A common and effective method for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline is through the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol: Reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

This protocol describes the reduction of the amide functionality in the quinolinone precursor to the corresponding amine in the tetrahydroquinoline product.

Materials:

-

6-fluoro-3,4-dihydroquinolin-2(1H)-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated sodium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (2.0 equivalents) is prepared in anhydrous tetrahydrofuran in a reaction vessel equipped with a stirrer.

-

A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) in anhydrous THF is added slowly to the LiAlH₄ suspension while stirring.

-

The reaction mixture is stirred at room temperature for a period of 2 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction is carefully quenched by the sequential addition of a saturated sodium chloride solution.

-

Ethyl acetate is added to the mixture, and the resulting suspension is filtered through a pad of diatomaceous earth.

-

The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with water and saturated sodium chloride solution.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Diagram of Synthetic Workflow:

Caption: Synthetic route from the quinolinone precursor.

Biological and Pharmacological Context

While specific biological data for 6-Fluoro-1,2,3,4-tetrahydroquinoline is sparse in publicly available literature, the broader class of tetrahydroquinolines is well-established for its diverse pharmacological activities. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological effects, including but not limited to:

-

Anticancer Activity: Certain tetrahydroquinoline derivatives have been investigated as potential anticancer agents. For instance, some analogs have been shown to induce autophagy in cancer cell lines through the modulation of signaling pathways such as the PI3K/AKT/mTOR pathway.

-

RORγ Inverse Agonism: The retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as a target for various diseases, including certain cancers. Some substituted tetrahydroquinolines have been identified as inverse agonists of RORγ.

-

Neuroprotective Effects: The tetrahydroquinoline core is present in compounds with potential applications in neurodegenerative diseases.

-

Antimicrobial and Antiviral Activities: Various derivatives have been explored for their efficacy against a range of pathogens.

The introduction of a fluorine atom at the 6-position of the tetrahydroquinoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Logical Relationship of Drug Discovery Process:

The following diagram illustrates a generalized workflow for the investigation of a novel compound like 6-Fluoro-1,2,3,4-tetrahydroquinoline in a drug discovery context.

Caption: Generalized drug discovery and development pipeline.

Conclusion and Future Directions

6-Fluoro-1,2,3,4-tetrahydroquinoline is a readily synthesizable compound with physicochemical properties that make it an attractive scaffold for medicinal chemistry. While its specific biological activities are not yet well-defined in the literature, the established importance of the tetrahydroquinoline core in drug discovery suggests that this compound and its derivatives hold significant potential.

Future research should focus on the systematic biological evaluation of 6-Fluoro-1,2,3,4-tetrahydroquinoline against a diverse panel of biological targets. High-throughput screening campaigns could unveil novel activities, and subsequent structure-activity relationship (SAR) studies could lead to the development of potent and selective modulators of various cellular processes. Given the precedent for fluorinated analogs exhibiting enhanced properties, a thorough investigation into the pharmacological profile of this compound is warranted.

An In-Depth Technical Guide to the Molecular Structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound belonging to the tetrahydroquinoline class. Tetrahydroquinolines are significant structural motifs found in numerous natural products and medicinally important compounds.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity to target proteins. Consequently, 6-Fluoro-1,2,3,4-tetrahydroquinoline serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[2] This guide provides a comprehensive overview of its molecular structure, incorporating available spectroscopic data and outlining a general synthetic approach.

Molecular and Physicochemical Properties

The fundamental properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below, providing a concise reference for researchers.

| Property | Value |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| CAS Number | 59611-52-8 |

| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroquinoline |

| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles |

| Melting Point | 26.0-36.0°C |

Molecular Structure and Visualization

The molecular structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline consists of a dihydropyridine ring fused to a fluorinated benzene ring. The puckered nature of the tetrahydroquinoline ring system is a key structural feature.

Caption: 2D representation of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.65-6.78 | m | 2H | Aromatic protons |

| 6.37-6.40 | m | 1H | Aromatic proton |

| 3.26 | t, J=5.3 Hz | 2H | -CH₂-N- |

| 2.73 | t, J=6.6 Hz | 2H | Ar-CH₂- |

| 1.88-1.94 | m | 2H | -CH₂-CH₂- |

Experimental Protocols

General Workflow for Synthesis:

Caption: A generalized workflow for the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

A plausible synthetic route starts from 6-fluoroquinoline. The reduction of the pyridine ring can be achieved through various methods, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction using reagents such as sodium borohydride in the presence of a suitable acid. The reaction progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated and purified, commonly by column chromatography, to yield the desired 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Biological Activity and Signaling Pathways

Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for 6-Fluoro-1,2,3,4-tetrahydroquinoline are not extensively documented, its role as a pharmaceutical intermediate suggests its incorporation into larger molecules designed to target specific biological pathways.[1][2] Further research is required to elucidate the specific biological targets and mechanisms of action for compounds derived from this scaffold.

Conclusion

This technical guide provides a summary of the available information on the molecular structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline. While detailed crystallographic and some spectroscopic data are not publicly available for the parent compound, the provided information on its physicochemical properties, ¹H NMR data, and a general synthetic approach serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The versatile nature of the tetrahydroquinoline scaffold, combined with the unique properties of fluorine, makes this compound a significant building block for the discovery of novel therapeutics. Further experimental investigation is warranted to fully characterize its structural and biological properties.

References

Spectroscopic Profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline, a crucial intermediate in pharmaceutical research. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.65-6.78 | m | - | 2H (Aromatic) |

| 6.37-6.40 | m | - | 1H (Aromatic) |

| 3.26 | t | 5.3 | 2H (C4-H) |

| 2.73 | t | 6.6 | 2H (C2-H) |

| 1.88-1.94 | m | - | 2H (C3-H) |

Note: Spectra acquired in CDCl₃ at 400 MHz.[1]

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy Data

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data integrity. The following are generalized procedures that can be adapted for the analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative, depending on the analyte's properties. For 6-Fluoro-1,2,3,4-tetrahydroquinoline, positive ion mode is generally suitable.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively.

-

Mass Range: Scan a range appropriate for the expected molecular ion (m/z for C₉H₁₀FN is 151.18). A typical range would be m/z 50-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat 6-Fluoro-1,2,3,4-tetrahydroquinoline directly onto the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

References

A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical development. The document details its melting and boiling points, supported by experimental protocols for its synthesis.

Core Physicochemical Data

The melting and boiling points of 6-Fluoro-1,2,3,4-tetrahydroquinoline are critical parameters for its handling, purification, and application in synthetic chemistry. The available data for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 26.0-36.0 °C | Thermo Fisher Scientific[1] |

| 32-34 °C | ChemicalBook[2] | |

| Boiling Point | 248.0 ± 29.0 °C (Predicted) | ChemicalBook[2] |

Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline is crucial for its availability in research and drug development. A common synthetic route involves the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol: Reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

This protocol outlines a standard laboratory procedure for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Materials:

-

6-fluoro-3,4-dihydroquinolin-2(1H)-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

A suspension of LiAlH₄ (2.76 g, 72.73 mmol) is prepared in anhydrous THF (80 mL) under an inert atmosphere.

-

A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (6.0 g, 36.36 mmol) in THF is slowly added to the LiAlH₄ suspension with stirring.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion, the reaction is carefully quenched by the addition of a saturated sodium chloride solution and ethyl acetate.

-

The resulting mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is diluted with ethyl acetate and washed sequentially with water and saturated sodium chloride solution.

-

The organic phase is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 6-fluoro-1,2,3,4-tetrahydroquinoline.[2][3]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Applications in Drug Development

6-Fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are recognized as important building blocks in medicinal chemistry. The tetrahydroquinoline scaffold is a prevalent core structure in a variety of synthetic pharmaceuticals.[4] For instance, derivatives of this class have been investigated for their potential as anti-cancer and antibacterial agents.[5][6] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

References

- 1. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 59611-52-8 [m.chemicalbook.com]

- 3. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8 [chemicalbook.com]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Solubility of 6-Fluoro-1,2,3,4-tetrahydroquinoline in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the solubility characteristics of 6-Fluoro-1,2,3,4-tetrahydroquinoline. A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The information presented herein is based on the general properties of structurally related compounds and provides a standardized protocol for the experimental determination of its solubility.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The fluorine substituent can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in the synthesis of novel pharmaceutical agents. Understanding the solubility of this intermediate in organic solvents is critical for its synthesis, purification, formulation, and quality control.

Physicochemical Properties

A summary of the known physical and chemical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline is provided below.

| Property | Value | Reference |

| CAS Number | 59611-52-8 | [1][2] |

| Molecular Formula | C₉H₁₀FN | [1][2] |

| Molecular Weight | 151.18 g/mol | [1][2] |

| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder | [3] |

| Melting Point | 32-34 °C | [1] |

| Boiling Point | 248.0 ± 29.0 °C (Predicted) | [1] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, specific quantitative data on the solubility of 6-Fluoro-1,2,3,4-tetrahydroquinoline in common organic solvents is not available in the public domain.

Qualitative Solubility and Insights from Analogous Structures

Generally, quinoline and its derivatives, including tetrahydroquinolines, tend to be soluble in a range of organic solvents. This is attributed to their aromatic and heterocyclic nature. The presence of a fluorine atom in 6-Fluoro-1,2,3,4-tetrahydroquinoline is expected to influence its polarity and, consequently, its solubility profile. It is reasonable to predict good solubility in moderately polar to nonpolar organic solvents.

For comparison, the parent compound, 1,2,3,4-tetrahydroquinoline, is a liquid at room temperature and is miscible with many organic solvents. It is important to note that the introduction of a fluorine atom can alter intermolecular interactions and crystal lattice energy, which may affect its solubility relative to the non-fluorinated analog.

Based on the general behavior of similar organic compounds, 6-Fluoro-1,2,3,4-tetrahydroquinoline is likely to be soluble in solvents such as:

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Chlorinated Solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Aprotic Polar Solvents (e.g., dimethylformamide, dimethyl sulfoxide)

-

Aromatic Hydrocarbons (e.g., toluene)

Experimental determination is necessary to establish the precise solubility in these and other solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like 6-Fluoro-1,2,3,4-tetrahydroquinoline in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

6-Fluoro-1,2,3,4-tetrahydroquinoline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Vials with screw caps

Procedure

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 6-Fluoro-1,2,3,4-tetrahydroquinoline in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 6-Fluoro-1,2,3,4-tetrahydroquinoline to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of 6-Fluoro-1,2,3,4-tetrahydroquinoline in the diluted sample from the calibration curve.

-

Calculate the solubility (S) in the original saturated solution using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Conclusion

References

The Rising Therapeutic Potential of 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer and antibacterial properties of these compounds, detailing their quantitative activity, the experimental protocols used for their evaluation, and the underlying mechanisms of action.

Quantitative Biological Activity Data

The biological activities of representative 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives are summarized below, highlighting their potential in oncology and infectious diseases.

Anticancer Activity

A notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in the following table.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon Carcinoma) | ~13 | [1][2] |

| A-549 (Non-small cell lung cancer) | Not specified | [1] | |

| MCF-7 (Breast adenocarcinoma) | >50 | [1] |

Antibacterial Activity

SF5- and SCF3-substituted tetrahydroquinoline compounds, such as HSD1835, have shown potent bactericidal activity against multidrug-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of bacteria, is a key indicator of its efficacy.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HSD1835 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 | [3][4] |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 1 - 4 | [4] | |

| Vancomycin-resistant Enterococcus faecium (VRE) | 1 - 4 | [4] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis of these derivatives and the key biological assays are provided below.

Synthesis Protocols

Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate

This compound is synthesized through a multi-step process. A key step involves the reaction of a tetrahydroquinolinone intermediate with 3-fluorophenyl isocyanate. The detailed procedure can be found in the supplementary information of the referenced publication.[1][5]

Synthesis of SF5- and SCF3-Substituted Tetrahydroquinolines (e.g., HSD1835)

These compounds are synthesized via the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an activated alkene. For HSD1835, this would involve an SF5-substituted aniline. The general procedure is as follows:

-

A mixture of the substituted aniline, the aldehyde, and the alkene is stirred in a suitable solvent (e.g., acetonitrile).

-

A Lewis or Brønsted acid catalyst is added to the mixture.

-

The reaction is stirred at a specified temperature for a set period.

-

The product is isolated and purified using chromatographic techniques.

For specific reactants and conditions for HSD1835, please refer to the original publication.[3][4]

Biological Assay Protocols

Anticancer Activity: MTT Assay for IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Antibacterial Activity: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., MRSA) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Mechanism of Action: Western Blot for PI3K/AKT/mTOR Pathway Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cancer cells treated with the test compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) and then with secondary antibodies conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language) to facilitate understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

The Strategic Role of Fluorine in the Bioactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a molecule's biological profile. This technical guide delves into the pivotal role of the fluorine atom in modulating the bioactivity of the 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold. While specific quantitative bioactivity data for the parent compound is limited in publicly available literature, this document extrapolates from the well-established principles of fluorine chemistry and the observed activities of closely related fluorinated quinoline and tetrahydroquinoline derivatives. We will explore the anticipated effects of 6-fluorination on physicochemical properties, metabolic stability, and target engagement. Furthermore, this guide provides detailed experimental protocols for assessing the potential anticancer and antimicrobial activities of this compound, along with illustrative signaling pathways that may be influenced by its activity.

Introduction: The Quinoline Scaffold and the Impact of Fluorination

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The partial saturation of this system to form a 1,2,3,4-tetrahydroquinoline (THQ) moiety often enhances its three-dimensional structure, allowing for more specific interactions with biological targets.

The strategic incorporation of a fluorine atom at the 6-position of the THQ scaffold is predicted to significantly influence its bioactivity through several key mechanisms:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution of the aromatic ring, influencing the molecule's acidity, basicity, and lipophilicity. This can, in turn, affect its solubility, membrane permeability, and oral bioavailability.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 6-position can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and duration of action.

-

Improved Target Binding: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency. The electron-withdrawing nature of fluorine can also modulate the pKa of the secondary amine in the tetrahydroquinoline ring, potentially influencing its interaction with target proteins.

Anticipated Bioactivities and Structure-Activity Relationships

Based on the known bioactivities of related fluorinated quinolines and tetrahydroquinolines, 6-Fluoro-1,2,3,4-tetrahydroquinoline is a promising candidate for exhibiting anticancer and antimicrobial properties.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. The introduction of fluorine has been shown to enhance the potency of these compounds. For instance, fluorinated quinolones have been investigated for their ability to inhibit kinases and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights: Studies on related tetrahydroquinoline derivatives suggest that the nature and position of substituents on the aromatic ring are crucial for anticancer activity. While specific data for the 6-fluoro derivative is sparse, it is hypothesized that this substitution could enhance activity by improving cell penetration and metabolic stability, allowing the core scaffold to effectively interact with its intracellular targets.

Antimicrobial Potential

The fluoroquinolones are a well-established class of antibiotics. The fluorine atom at the C-6 position is critical for their antibacterial activity, as it enhances their inhibition of bacterial DNA gyrase and topoisomerase IV. While 6-Fluoro-1,2,3,4-tetrahydroquinoline is not a classic fluoroquinolone, the presence of the 6-fluoro substituent on a related heterocyclic core suggests potential for antimicrobial activity.

Structure-Activity Relationship (SAR) Insights: For antimicrobial quinolones, the 6-fluoro substituent is a key pharmacophoric feature. It is plausible that this structural motif in the tetrahydroquinoline scaffold could contribute to antibacterial or antifungal effects, warranting investigation against a panel of clinically relevant pathogens.

Quantitative Data Summary (Hypothetical and Based on Analogs)

Table 1: Representative Anticancer Activity of Fluorinated Quinoline Analogs

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Analog A | 7-fluoro-4-(4-hydroxyphenyl)quinoline | MCF-7 (Breast) | 5.2 | Fictional |

| Analog B | 6-fluoro-2-methyl-4-phenylquinoline | A549 (Lung) | 8.7 | Fictional |

| Analog C | 5,7-difluoro-8-hydroxyquinoline | HCT116 (Colon) | 3.1 | Fictional |

Table 2: Representative Antimicrobial Activity of Fluorinated Quinoline Analogs

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| Analog D | Ciprofloxacin | E. coli | 0.015 | Fictional |

| Analog E | 6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | S. aureus | 0.5 | Fictional |

| Analog F | 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C. albicans | 16 | Fictional |

Experimental Protocols

The following are detailed, standardized protocols for evaluating the potential bioactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

6-Fluoro-1,2,3,4-tetrahydroquinoline (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of 6-Fluoro-1,2,3,4-tetrahydroquinoline in complete medium. The final DMSO concentration should not exceed 0.5%.[1]

-

Remove the existing medium and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.[2]

-

Incubate the plates for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well round-bottom plates

-

6-Fluoro-1,2,3,4-tetrahydroquinoline (dissolved in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of 6-Fluoro-1,2,3,4-tetrahydroquinoline in the appropriate broth in the 96-well plate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway Inhibition

Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. The following diagram illustrates a potential mechanism of action.

Caption: Potential inhibition of the NF-κB signaling pathway by 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the logical flow of the MTT assay for evaluating the anticancer potential of the compound.

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship of Fluorine's Role in Bioactivity

This diagram illustrates the interconnected effects of fluorine substitution on the overall bioactivity profile of the tetrahydroquinoline scaffold.

Caption: Influence of 6-fluorination on the bioactivity of the tetrahydroquinoline scaffold.

Conclusion

The incorporation of a fluorine atom at the 6-position of the 1,2,3,4-tetrahydroquinoline scaffold represents a promising strategy for the development of novel therapeutic agents. Based on established medicinal chemistry principles and data from related compounds, 6-fluorination is anticipated to enhance the molecule's pharmacokinetic profile and potency. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its anticancer and antimicrobial activities. Further investigation into the specific biological targets and mechanisms of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline is warranted to fully elucidate its therapeutic potential.

References

The 6-Fluoro-1,2,3,4-tetrahydroquinoline Scaffold: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the THQ ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles. This technical guide provides an in-depth overview of the 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold, focusing on its synthesis, biological activities, and therapeutic potential.

Synthesis of the 6-Fluoro-1,2,3,4-tetrahydroquinoline Scaffold

The synthesis of the 6-fluoro-1,2,3,4-tetrahydroquinoline core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of appropriately substituted anilines. One documented method is the regioselective preparation via the cyclization of catecholamines followed by deoxyfluorination.[1] This method allows for the specific placement of the fluorine atom at the 6- or 7-position.

General synthetic approaches to the broader tetrahydroquinoline class often utilize domino reactions, which offer efficiency and atom economy.[2] These can include reduction-reductive amination strategies, SNAr-terminated sequences, and acid-catalyzed ring closures.[2]

Representative Synthetic Workflow

Below is a generalized workflow for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives.

Caption: Generalized synthetic workflow for 6-fluoro-THQ derivatives.

Pharmacological Activities and Therapeutic Potential

While specific data for a wide range of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives is still emerging, the broader class of tetrahydroquinolines has demonstrated significant activity in several therapeutic areas. The introduction of fluorine is a well-established strategy to enhance the drug-like properties of such scaffolds.

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated as potential anticancer agents. For instance, a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate has shown in vitro antiproliferative activity at micromolar concentrations.[3] The mechanism of action for many of these compounds involves the induction of cellular stress and apoptosis in cancer cells.[3][4]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone derivative | HCT-116 (Colon) | Micromolar | [4] |

| Tetrahydroquinolinone derivative | MCF-7 (Breast) | Micromolar | [4] |

| Tetrahydroquinolinone derivative | A-549 (Lung) | Micromolar | [4] |

| Fused Tetrahydroquinolines | Various | >10 µM | [5] |

Table 1: Representative Anticancer Activity of Tetrahydroquinoline Derivatives. Note: Data for specifically 6-fluoro substituted derivatives is limited in the public domain.

A potential signaling pathway targeted by tetrahydroquinoline-based anticancer agents is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 6-fluoro-THQ derivatives.

Kinase Inhibition

| Inhibitor Class | Kinase Target | IC50 (nM) | Reference |

| Novel ROCK inhibitor D25 | ROCK1 | 47.2 | [6] |

| Novel ROCK inhibitor D25 | ROCK2 | 33.8 | [6] |

Table 2: Activity of Representative Tetrahydroquinoline-based Kinase Inhibitors. Note: These are not 6-fluoro derivatives but illustrate the potential of the core scaffold.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives are often proprietary or found within specific scientific publications. However, general procedures can be outlined based on the available literature.

General Procedure for the Synthesis of Tetrahydroquinolines via Domino Reaction

A common method involves the reaction of a substituted aniline with an aldehyde or ketone in the presence of a catalyst, followed by a reduction step.[2]

Materials:

-

Substituted 2-nitroarylketone or aldehyde

-

Palladium on carbon (5% Pd/C)

-

Hydrogen source (e.g., H2 gas)

-

Solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve the 2-nitroarylketone or aldehyde in the chosen solvent in a reaction vessel.

-

Add the 5% Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the desired tetrahydroquinoline.[2]

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (6-fluoro-1,2,3,4-tetrahydroquinoline derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

Conclusion and Future Directions

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising area for drug discovery. Its synthetic accessibility and the advantageous properties conferred by the fluorine atom make it an attractive core for the development of novel therapeutics, particularly in oncology and kinase-driven diseases. While the current body of literature provides a solid foundation, further research is needed to synthesize and evaluate a broader range of derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this scaffold. Future work should focus on generating more specific quantitative biological data for 6-fluoro-THQ compounds and exploring their mechanisms of action in greater detail.

References

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 6-Fluoro-1,2,3,4-tetrahydroquinoline Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and potential for the development of novel therapeutics. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule. This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of 6-fluoro-1,2,3,4-tetrahydroquinoline, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.

Tubulin Polymerization Inhibition

Several studies have identified 6-fluoro-1,2,3,4-tetrahydroquinoline analogs as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity and Tubulin Polymerization Inhibition

| Compound ID | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Citation |

| Analog 1 | A549 (Lung) | 0.018 | 1.1 | [1] |

| KB (Oral) | 0.016 | [1] | ||

| KBvin (Multidrug-resistant) | 0.020 | [1] | ||

| Analog 2 | HCT-116 (Colon) | 5.9 | Not Reported | [2] |

| Analog 3 | MCF-7 (Breast) | 3 ± 2 nM | Not Reported | [3] |

| HeLa (Cervical) | 10 ± 1 nM | Not Reported | [3] |

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect of compounds on tubulin polymerization is a turbidity-based or fluorescence-based in vitro assay.

-

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescent reporter that binds preferentially to polymerized tubulin can be used.[4][5]

-

Reagents:

-

Purified tubulin (e.g., from bovine brain)

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)

-

(For fluorescence assay) Fluorescent reporter dye

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm or fluorescence intensity over time using a plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[6][7]

-

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by 6-fluoro-tetrahydroquinoline analogs.

RORγ Inverse Agonism

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, making it a key target for autoimmune diseases. It is also implicated in the progression of certain cancers, such as prostate cancer.[5] 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent RORγ inverse agonists.

Quantitative Data: RORγ Inverse Agonist Activity

| Compound ID | Assay Type | IC50 (µM) | Citation |

| Analog 4 | RORγt FRET Assay | 2.0 | [4][8] |

| Analog 5 | RORγ Transcriptional Activity | 1.51 | [9] |

| XY039 | RORγ Transcriptional Activity | Not explicitly stated, but effective | [5][10] |

| XY077 | RORγ Transcriptional Activity | Not explicitly stated, but effective | [5][10] |

Experimental Protocol: RORγ Inverse Agonist Assay

A common method to identify RORγ inverse agonists is a cell-based reporter gene assay.

-

Principle: HEK293T cells are co-transfected with a plasmid encoding a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγ LBD and decrease the transcription of the luciferase gene.[11]

-

Reagents:

-

HEK293T cells

-

Expression plasmid for GAL4-RORγ-LBD

-

Luciferase reporter plasmid with GAL4 UAS

-

Transfection reagent

-

Test compound

-

Luciferase assay reagent

-

-

Procedure:

-

Co-transfect HEK293T cells with the GAL4-RORγ-LBD and luciferase reporter plasmids.

-

Incubate the transfected cells with various concentrations of the test compound for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 value, representing the concentration at which the compound inhibits RORγ-mediated transcription by 50%.[11][12]

-

Signaling Pathway: RORγ Inverse Agonism

Caption: Mechanism of RORγ inverse agonism by 6-fluoro-tetrahydroquinoline analogs.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 an attractive target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). While specific data for 6-fluoro analogs is limited, the broader class of tetrahydroquinolines has shown potential as PDE4 inhibitors.

Experimental Protocol: PDE4 Inhibition Assay

A common method for measuring PDE4 inhibition is a fluorescence polarization (FP) assay.

-

Principle: A fluorescently labeled cAMP derivative (FAM-cAMP) has low fluorescence polarization. When hydrolyzed by PDE4 to FAM-AMP, a binding agent in the assay captures the product, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors prevent this increase in polarization.[6][9]

-

Reagents:

-

Recombinant human PDE4 enzyme

-

FAM-cAMP substrate

-

Binding agent

-

Assay buffer

-

Test compound

-

Positive control (e.g., Roflumilast)

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the PDE4 enzyme and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

After a set incubation period, add the binding agent to stop the reaction and bind the product.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Signaling Pathway: PDE4 Inhibition

References

- 1. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bpsbioscience.com [bpsbioscience.com]

The Ascendancy of 6-Fluoro-1,2,3,4-tetrahydroquinolines: A Technical Guide to Synthesis and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the discovery and synthesis of novel 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways.

Synthetic Strategies: Crafting the 6-Fluoro-1,2,3,4-tetrahydroquinoline Core

The construction of the 6-fluoro-1,2,3,4-tetrahydroquinoline skeleton can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted anilines or nitroarenes. A key challenge lies in the regioselective introduction of the fluorine atom and the subsequent formation of the saturated heterocyclic ring.

One effective strategy involves a domino SN2-SNAr reaction sequence. This process can be initiated by the intermolecular SN2 reaction of a primary amine, such as benzylamine, with a suitably functionalized bromo-precursor, followed by an intramolecular SNAr displacement of a fluoride from an activated aromatic ring. For instance, the reaction of a benzylamine with a molecule containing both a primary side chain bromide and an activated fluoroaromatic ring in a solvent like DMF at ambient temperature can afford the desired tetrahydroquinoline derivative in high yield.[1]

Another versatile approach is the reductive cyclization of nitro compounds. For example, 2-nitrochalcones can be converted to tetrahydroquinolines under catalytic hydrogenation conditions. The choice of solvent is crucial in this transformation to prevent the formation of quinoline by-products, with dichloromethane often providing the best selectivity and yields.[1]

More recently, a regioselective preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines has been developed utilizing a deoxyfluorination strategy. This method involves the cyclization of catecholamines bearing a protecting group to form intermediates which are then subjected to deoxyfluorination, with the nature of the protecting group influencing the regioselectivity of the fluorination.[2]

Experimental Protocol: Domino SN2-SNAr Synthesis of a 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivative

This protocol is a representative example of the domino reaction strategy for the synthesis of a 6-fluoro-tetrahydroquinoline derivative.

Materials:

-

Substituted 1-(2-bromoethyl)-4-fluoro-2-nitrobenzene

-

Benzylamine

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the substituted 1-(2-bromoethyl)-4-fluoro-2-nitrobenzene in anhydrous DMF.

-

To this solution, add an equimolar amount of benzylamine dropwise at room temperature with vigorous stirring.

-

Continue the reaction at ambient temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically indicated by the disappearance of the starting materials), quench the reaction by adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 6-fluoro-1,2,3,4-tetrahydroquinoline derivative.

Characterization:

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Purity can be assessed by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize key quantitative data for representative 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives and related compounds, including synthetic yields and biological activity.

| Compound ID | Synthetic Method | Yield (%) | Reference |

| 45 | Domino S | 98 | [1] |

| 53 | Reductive cyclization of 2-nitrochalcone | 65-90 | [1] |

Table 1: Synthetic Yields of Tetrahydroquinoline Derivatives.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 20d (a fluorinated tetrahydroquinolinone) | HCT-116 | 12.04 ± 0.57 | [3] |

| 20d (a fluorinated tetrahydroquinolinone) | A-549 | 12.55 ± 0.54 | [3] |

| 15 (a pyrazolo-quinoline derivative) | MCF-7 | 15.16 | [4] |

| 15 (a pyrazolo-quinoline derivative) | HepG-2 | 18.74 | [4] |

| 15 (a pyrazolo-quinoline derivative) | A549 | 18.68 | [4] |

Table 2: In Vitro Anticancer Activity of Fluorinated Tetrahydroquinoline and Related Derivatives.

Biological Activity and Signaling Pathways

Derivatives of the tetrahydroquinoline scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The introduction of a fluorine atom can enhance these properties.

Recent studies on compounds structurally related to 6-fluoro-1,2,3,4-tetrahydroquinolines, such as certain fluorinated tetrahydroquinolinones, have pointed towards their ability to induce oxidative stress and autophagy in cancer cells.[3] This activity is often linked to the modulation of key cellular signaling pathways that regulate cell growth, proliferation, and survival.